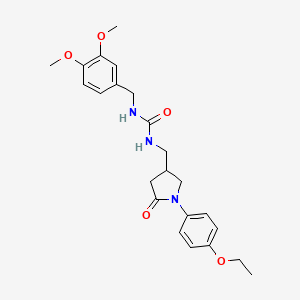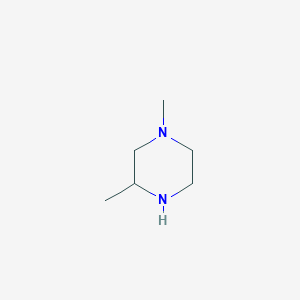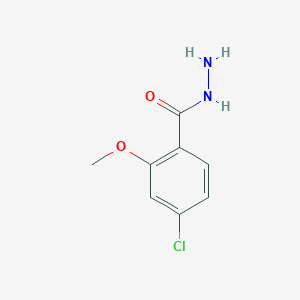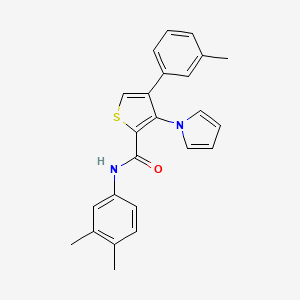
3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest in the search for new therapeutic agents. For instance, paper explores the structure-activity relationships of arylsulfonamide analogs, indicating that chemical modifications can be made to optimize pharmacological properties. Similarly, paper describes the synthesis of a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents. These syntheses involve the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In paper , novel benzenesulfonamides with a thiazolidin moiety were synthesized and showed significant inhibition of carbonic anhydrase isoforms, particularly those associated with tumors. The presence of the 2-oxoindolin moiety, similar to the one in the compound of interest, suggests that such structural features are important for the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the benzenesulfonamide core. For example, paper discusses the synthesis of benzenesulfonamide derivatives with a triazole moiety, which exhibited anticancer activity. The introduction of different substituents can lead to a variety of chemical reactions, enabling the formation of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are important for their development as therapeutic agents. Paper mentions the poor water solubility of a particular sulfonamide derivative, which necessitates formulation development for effective delivery. The modification of the benzenesulfonamide core can lead to changes in properties like solubility, which in turn affects the compound's pharmacokinetics and pharmacodynamics.
科学的研究の応用
Antimicrobial and Anticancer Potential
A study on similar benzenesulfonamide derivatives, including those with indole rings, indicated significant in vitro antimicrobial and anticancer activities. These compounds demonstrated more activity than the standard drug carboplatin against certain cell lines, highlighting their potential in cancer treatment and microbial infection control (Kumar et al., 2014).
Enzyme Inhibition Properties
Research on isatin derivatives, similar in structure to the chemical , revealed their ability to inhibit the activity of the enzyme urease. This suggests potential applications in conditions where enzyme inhibition is therapeutic (Arshad et al., 2017).
Chemical Reaction Dynamics
A study focused on oxoindole derivatives showed the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, which could be significant in synthesizing specific pharmaceutical compounds (Ravikumar et al., 2015).
Application in HIV-1 Infection Prevention
Research into methylbenzenesulfonamide derivatives, closely related to the compound , showed potential in creating small molecular antagonists for the prevention of human HIV-1 infection, highlighting a significant therapeutic application (Cheng De-ju, 2015).
Photodynamic Therapy in Cancer Treatment
Studies on benzenesulfonamide derivatives demonstrated their use in photodynamic therapy, particularly in the treatment of cancer. These compounds showed high singlet oxygen quantum yield, indicating their effectiveness as Type II photosensitizers (Pişkin et al., 2020).
Apoptosis Induction in Cancer Cells
Certain N′-(2-oxoindolin-3-ylidene)benzohydrazides, closely related to the compound of interest, have been found to induce apoptosis in cancer cells, which could be significant in developing new cancer therapies (Sirisoma et al., 2009).
特性
IUPAC Name |
3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-8-24-17-7-5-15(9-12(17)2)25(22,23)20-14-4-6-16-13(10-14)11-18(21)19-16/h4-7,9-10,20H,3,8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBSSQKBVPQJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)
![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)
![2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3001108.png)
![5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3001109.png)
![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3001110.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001114.png)

![4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B3001116.png)
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)
